

comparative analysis of GSK 1562590 hydrochloride potency across species

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Compound of Interest

Compound Name: GSK 1562590 hydrochloride

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Comparative Analysis of GSK1562590 Hydrochloride Potency Across Species

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the potency of GSK1562590 hydrochloride, a selective urotensin-II (UT) receptor antagonist, across various species. The data presented is intended to assist researchers, scientists, and drug development professionals in evaluating the cross-species pharmacological profile of this compound. For comparative context, data for another UT receptor antagonist, GSK1440115, is also included.

Data Presentation: Potency of UT Receptor Antagonists

The following table summarizes the binding affinities (pKi) of GSK1562590 hydrochloride and GSK1440115 for the urotensin-II receptor in different mammalian species. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

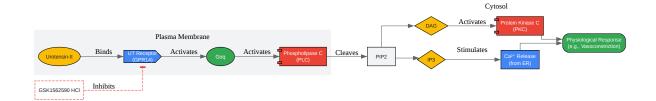


Compound	Mouse	Rat	Cat	Monkey	Human
GSK1562590 hydrochloride	9.34	9.66	9.64	9.14	9.28
GSK1440115	8.64	7.34	-	8.64	-

Data sourced from radioligand binding assays on recombinant UT receptors.[1][2]

Urotensin-II Signaling Pathway

GSK1562590 hydrochloride exerts its pharmacological effect by antagonizing the urotensin-II receptor, a G protein-coupled receptor (GPCR). The binding of the endogenous ligand, urotensin-II, to its receptor typically initiates a signaling cascade that leads to various physiological responses, including vasoconstriction. The diagram below illustrates the canonical signaling pathway.



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Caption: Urotensin-II signaling pathway and the inhibitory action of GSK1562590 HCl.

Experimental Protocols

The binding affinities (pKi values) of GSK1562590 hydrochloride and GSK1440115 were determined using a radioligand binding assay with membranes from cells expressing



recombinant mammalian urotensin-II (UT) receptors.[1]

Key Methodological Details:

- Assay Type: Competitive Radioligand Binding Assay using Scintillation Proximity Assay (SPA) technology.[3]
- Radioligand: [125]hU-II (Iodinated human Urotensin-II).[1]
- Biological Source: Membranes from cells recombinantly expressing mouse, rat, cat, monkey, or human UT receptors.[1]
- Principle: The assay measures the ability of unlabeled antagonist (GSK1562590 hydrochloride or GSK1440115) to compete with a fixed concentration of the radioligand ([1251]hU-II) for binding to the UT receptor.
- Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

Generalized Radioligand Binding Assay Protocol (Filtration Method):

While the specific data for GSK1562590 hydrochloride was generated using an SPA, the following provides a general protocol for a filtration-based radioligand binding assay, a common alternative method.

- Membrane Preparation:
 - Cells expressing the recombinant UT receptor of a specific species are cultured and harvested.
 - The cells are lysed, and the cell membranes are isolated by centrifugation.
 - The protein concentration of the membrane preparation is determined.
- Binding Reaction:



- In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([125 I]hU-II) and varying concentrations of the unlabeled antagonist (e.g., GSK1562590 hydrochloride).
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled UT receptor ligand.
- The incubation is carried out in an appropriate buffer at a controlled temperature for a duration sufficient to reach binding equilibrium.
- Separation of Bound and Free Ligand:
 - The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
- · Detection and Analysis:
 - The radioactivity retained on the filters is quantified using a scintillation counter.
 - Specific binding is calculated by subtracting the non-specific binding from the total binding.
 - The data is then analyzed using non-linear regression to determine the IC₅₀ and subsequently the Ki and pKi values.

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References

- 1. GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. The peptidic urotensin-II receptor ligand GSK248451 possesses less intrinsic activity than the low-efficacy partial agonists SB-710411 and urantide in native mammalian tissues and recombinant cell systems PMC [pmc.ncbi.nlm.nih.gov]
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